A68930

Description

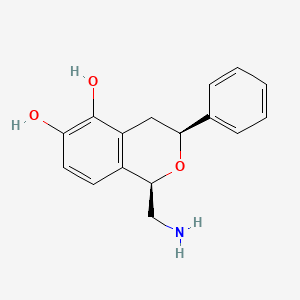

Structure

3D Structure

Properties

IUPAC Name |

(1R,3S)-1-(aminomethyl)-3-phenyl-3,4-dihydro-1H-isochromene-5,6-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c17-9-15-11-6-7-13(18)16(19)12(11)8-14(20-15)10-4-2-1-3-5-10/h1-7,14-15,18-19H,8-9,17H2/t14-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUHGRZPINGKYNV-GJZGRUSLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(C2=C1C(=C(C=C2)O)O)CN)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](O[C@H](C2=C1C(=C(C=C2)O)O)CN)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70926748 | |

| Record name | (1R,3S)-1-(Aminomethyl)-3,4-dihydro-3-phenyl-1H-2-benzopyran-5,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70926748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130465-45-1 | |

| Record name | (1R,3S)-1-(Aminomethyl)-3,4-dihydro-3-phenyl-1H-2-benzopyran-5,6-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130465-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | A 68930 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130465451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1R,3S)-1-(Aminomethyl)-3,4-dihydro-3-phenyl-1H-2-benzopyran-5,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70926748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | A-68930 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B4NI77O5D4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of A68930

For Researchers, Scientists, and Drug Development Professionals

Core Summary

A68930 is a potent and selective agonist for the D1-like dopamine (B1211576) receptors (D1 and D5), demonstrating significantly lower affinity for D2-like and other neuroreceptors. Its mechanism of action is primarily centered on the activation of D1 receptors, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This technical guide provides a comprehensive overview of the binding characteristics, functional potency, and downstream signaling pathways of this compound, supported by detailed experimental methodologies and visual representations of its molecular interactions and experimental workflows.

Data Presentation: Quantitative Analysis of this compound's Pharmacological Profile

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of this compound for various dopamine receptor subtypes and other relevant neuroreceptors. This data highlights the compound's selectivity for the D1-like receptor family.

Table 1: Binding Affinity (Ki) of this compound for Dopamine and Other Receptors

| Receptor Subtype | Species | Tissue/Cell Line | Radioligand | Ki (nM) | pKi | Reference |

| Dopamine D1 | Rat | Striatum | [3H]SCH23390 | 1.29 | 8.89 | [1] |

| Dopamine D2 | Rat | Striatum | [3H]Spiperone | 812.8 | 6.09 | [2] |

| Dopamine D5 | Rat | - | - | - | - | [2] |

| Serotonin 5-HT1A | Rat | - | - | 2570 | 5.59 | [2] |

| Serotonin 5-HT2C | Rat | - | - | >10000 | <5.0 | [2] |

| Adrenergic β1 | Rat | - | - | >10000 | <5.0 | [2] |

Table 2: Functional Potency (EC50) and Efficacy of this compound

| Assay | Species | Tissue/Cell Line | Parameter | Value | Reference |

| Adenylyl Cyclase Stimulation | Rat | Caudate-putamen | EC50 (nM) | 2.1 | [3] |

| Adenylyl Cyclase Stimulation | Fish | Retina | EC50 (nM) | 2.5 | [4][5] |

| Adenylyl Cyclase Stimulation | Rat | Striatal Tissue | pEC50 | 8.71 | [1] |

| cAMP Accumulation | Porcine | LLC-PK1 Cells | EC50 (nM) | 12.7 | [6] |

| Intrinsic Activity (vs. Dopamine) | Fish | Retina | % Emax | 66 | [4] |

| Intrinsic Activity (vs. Dopamine) | Porcine | LLC-PK1 Cells | % Emax | 102 | [6] |

Signaling Pathways

This compound, as a D1 receptor agonist, primarily activates the Gαs/olf G-protein, which in turn stimulates adenylyl cyclase to increase the production of the second messenger cAMP. This initiates a cascade of downstream signaling events.

Experimental Protocols

Radioligand Binding Assay for Dopamine D1 Receptor

This protocol outlines the methodology for determining the binding affinity of this compound for the dopamine D1 receptor using [3H]SCH23390.

1. Membrane Preparation:

-

Rat striatal tissue is homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

The homogenate is centrifuged at low speed to remove debris.

-

The supernatant is then centrifuged at high speed to pellet the membranes.

-

The final pellet is resuspended in assay buffer.

2. Binding Assay:

-

The assay is performed in a final volume of 1 mL containing:

-

50 µg of membrane protein

-

0.3 nM [3H]SCH23390

-

Increasing concentrations of this compound (e.g., 10^-10 to 10^-5 M)

-

Assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)

-

-

Incubation is carried out at 37°C for 30 minutes.

-

The reaction is terminated by rapid filtration through glass fiber filters.

-

Filters are washed with ice-cold buffer to remove unbound radioligand.

3. Data Analysis:

-

Radioactivity retained on the filters is quantified by liquid scintillation counting.

-

Non-specific binding is determined in the presence of a high concentration of a D1 antagonist (e.g., 1 µM cis(Z)-flupenthixol).

-

Specific binding is calculated by subtracting non-specific from total binding.

-

IC50 values are determined by non-linear regression analysis of the competition binding data.

-

Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.

Adenylyl Cyclase Activity Assay

This protocol describes the measurement of this compound-stimulated adenylyl cyclase activity in rat striatal membranes.

1. Membrane Preparation:

-

Membranes are prepared from rat striatum as described in the radioligand binding assay protocol.

2. Adenylyl Cyclase Assay:

-

The reaction is initiated by adding membrane protein to an assay mixture containing:

-

1 mM ATP

-

[α-32P]ATP (as a tracer)

-

5 mM MgCl2

-

100 mM NaCl

-

0.5 mM IBMX (a phosphodiesterase inhibitor)

-

An ATP regenerating system (e.g., creatine (B1669601) phosphokinase and phosphocreatine)

-

Increasing concentrations of this compound

-

-

The reaction is incubated at 37°C for 10-15 minutes.

-

The reaction is stopped by the addition of a stopping solution (e.g., containing EDTA and [3H]cAMP for recovery determination).

3. cAMP Isolation and Quantification:

-

[32P]cAMP is separated from other labeled nucleotides by sequential column chromatography over Dowex and alumina (B75360) columns.

-

The amount of [32P]cAMP is determined by liquid scintillation counting.

-

The results are corrected for recovery based on the [3H]cAMP counts.

4. Data Analysis:

-

Adenylyl cyclase activity is expressed as pmol of cAMP formed per minute per mg of protein.

-

EC50 values are determined from the dose-response curves.

Biased Agonism

The concept of biased agonism, where a ligand preferentially activates one signaling pathway over another at the same receptor, is an important consideration in modern pharmacology. While this compound is a potent agonist for G-protein-mediated adenylyl cyclase activation, its profile with respect to β-arrestin recruitment, another key signaling pathway for G-protein coupled receptors, has not been extensively characterized in the reviewed literature. Further studies are required to determine if this compound exhibits bias towards either the G-protein or β-arrestin pathway at the D1 receptor.

Conclusion

This compound is a valuable pharmacological tool for probing the function of the D1-like dopamine receptor system. Its high potency and selectivity for the D1 receptor, coupled with its ability to robustly stimulate the canonical adenylyl cyclase signaling pathway, make it a standard reference compound in dopamine research. Future investigations into its potential for biased agonism will further refine our understanding of its mechanism of action and could inform the development of next-generation D1 receptor-targeted therapeutics with improved efficacy and side-effect profiles.

References

- 1. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. mdpi.com [mdpi.com]

- 3. This compound: a potent agonist specific for the dopamine D1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound: a potent agonist selective for the dopamine D1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound: a potent and specific agonist for the D-1 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Adenylate cyclase activity of synaptic membranes from rat striatum. Inhibition by muscarinic receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

A-68930: An In-depth Technical Guide to a Potent Dopamine D1 Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-68930, chemically identified as [1R, 3S] 1-aminomethyl-5,6-dihydroxy-3-phenylisochroman HCl, is a potent and highly selective agonist for the dopamine (B1211576) D1 receptor. Its distinct pharmacological profile has established it as a critical tool in neuroscience research for elucidating the physiological roles of the D1 receptor and as a potential therapeutic agent for disorders involving dopaminergic dysfunction, such as Parkinson's disease. This technical guide provides a comprehensive overview of A-68930, including its pharmacological properties, key experimental methodologies, and the intracellular signaling cascades it modulates.

Pharmacological Profile: Quantitative Data

The affinity and functional potency of A-68930 have been characterized across various receptor systems. The following tables summarize the key quantitative data, highlighting its selectivity for the dopamine D1 receptor.

Table 1: Binding Affinity (Ki) of A-68930 at Various Receptors

| Receptor Subtype | Ki (nM) | Species | Radioligand | Reference |

| Dopamine D1 | ~14.8 (pKi = 8.8) | Rat | [3H]-SCH23390 | [1] |

| Dopamine D2 | 807 | Rat | [3H]-spiperone | [2] |

| Dopamine D5 | Similar to D1 | Rat | - | [1] |

| Serotonin 5-HT1A | ~2570 (pKi = 5.59) | - | - | [1] |

| Serotonin 5-HT2C | ~10000 (pKi = 5.0) | - | - | [1] |

| Adrenergic β1 | >10000 | - | [3H]iodocyanopindolol | [2] |

Table 2: Functional Activity (EC50) of A-68930

| Assay System | EC50 (nM) | Agonist Type | Reference |

| Rat caudate-putamen adenylate cyclase | 2.1 | Full agonist | [3][4] |

| Fish retina adenylate cyclase | 2.5 | Partial agonist | [3][5] |

| Dopamine D2 receptor biochemical model | 3920 | Full agonist | [3][4][5] |

| Human Dopamine D1 Receptor | 151.1 | - | [2] |

| Human Dopamine D5 Receptor | 251.4 | - | [2] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key in vitro and in vivo experiments used to characterize the activity of A-68930.

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the binding affinity (Ki) of A-68930 for a specific receptor.

-

Objective: To quantify the affinity of A-68930 for dopamine receptors (e.g., D1 and D2).

-

Materials:

-

Membrane preparations from cells or tissues expressing the receptor of interest (e.g., rat striatum for D1 and D2 receptors).

-

Radioligand specific for the receptor (e.g., [3H]-SCH23390 for D1, [3H]-spiperone for D2).

-

A-68930 hydrochloride.

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl2).

-

Wash buffer (ice-cold).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

-

-

Procedure:

-

Prepare serial dilutions of A-68930.

-

In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of A-68930.

-

To determine non-specific binding, a separate set of wells should contain the membrane preparation, radioligand, and a high concentration of a non-labeled competing ligand (e.g., unlabeled spiperone (B1681076) or SCH23390).

-

Incubate the plate at a specific temperature (e.g., 25°C) for a set duration to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Wash the filters rapidly with ice-cold wash buffer to remove any unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding at each concentration of A-68930.

-

Plot the specific binding as a function of the A-68930 concentration and fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Adenylyl Cyclase Activation / cAMP Accumulation Assay

This functional assay measures the ability of A-68930 to stimulate the production of cyclic AMP (cAMP), a key second messenger in D1 receptor signaling.

-

Objective: To determine the potency (EC50) and efficacy of A-68930 in activating the D1 receptor-mediated adenylyl cyclase pathway.

-

Materials:

-

Whole cells or membrane preparations from tissues expressing the D1 receptor (e.g., rat caudate-putamen).

-

A-68930 hydrochloride.

-

Assay buffer (e.g., Krebs-Ringer-HEPES).

-

ATP (substrate for adenylyl cyclase).

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

cAMP assay kit (e.g., ELISA, HTRF, or AlphaScreen).

-

-

Procedure:

-

Prepare serial dilutions of A-68930.

-

Pre-incubate the cells or membranes with the phosphodiesterase inhibitor.

-

Add varying concentrations of A-68930 to the wells and incubate for a specific time at 37°C to allow for cAMP production.

-

Terminate the reaction by lysing the cells or stopping the enzymatic reaction.

-

Measure the amount of cAMP produced using a commercially available kit according to the manufacturer's instructions.

-

Plot the cAMP concentration as a function of the A-68930 concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

-

Western Blot for CREB Phosphorylation

This technique is used to assess the downstream signaling effects of A-68930, specifically the phosphorylation of the transcription factor CREB (cAMP response element-binding protein).

-

Objective: To determine if A-68930 treatment leads to the phosphorylation of CREB at Serine-133, a key event in D1 receptor-mediated gene expression.

-

Materials:

-

Cultured cells expressing D1 receptors (e.g., PC12 or HEK293 cells).

-

A-68930 hydrochloride.

-

Cell lysis buffer containing protease and phosphatase inhibitors.

-

Primary antibodies: anti-phospho-CREB (Ser133) and anti-total CREB.

-

HRP-conjugated secondary antibody.

-

SDS-PAGE gels and electrophoresis apparatus.

-

Western blotting apparatus.

-

Chemiluminescent substrate.

-

-

Procedure:

-

Treat cultured cells with A-68930 at various concentrations and for different time points.

-

Lyse the cells in lysis buffer to extract total protein.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against phospho-CREB overnight at 4°C.

-

Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the antibody against total CREB to normalize for protein loading.

-

Quantify the band intensities to determine the relative increase in CREB phosphorylation.

-

Signaling Pathways and Functional Relationships

A-68930 exerts its effects by activating the dopamine D1 receptor, a G-protein coupled receptor (GPCR) that is primarily coupled to the Gαs/olf family of G proteins. This initiates a well-defined signaling cascade.

This compound-induced Dopamine D1 Receptor Signaling Pathway.

Recent research has also highlighted the concept of "functional selectivity" or "biased agonism," where a ligand can preferentially activate certain downstream signaling pathways over others. While A-68930 is a full agonist for adenylyl cyclase activation, it has been shown to cause only partial desensitization of the D1 receptor compared to dopamine, suggesting a degree of functional selectivity.[6]

Workflow for a Radioligand Binding Assay.

Selectivity Profile of A-68930.

Conclusion

A-68930 is a powerful pharmacological tool with high potency and selectivity for the dopamine D1 receptor. Its well-characterized profile makes it invaluable for investigating the roles of D1 receptor signaling in normal brain function and in pathological states. The detailed experimental protocols and an understanding of its signaling pathways provided in this guide are intended to support researchers and drug development professionals in advancing our knowledge of the dopaminergic system and developing novel therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. This compound: a potent agonist selective for the dopamine D1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound: a potent agonist specific for the dopamine D1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound: a potent and specific agonist for the D-1 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Functional Selectivity of Dopamine D1 Receptor Signaling: Retrospect and Prospect - PMC [pmc.ncbi.nlm.nih.gov]

A68930: A Comprehensive Selectivity Profile and Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

A68930, with the chemical name (1R,3S)-1-(Aminomethyl)-5,6-dihydroxy-3-phenyl-1H-isochroman, is a potent and highly selective agonist for the dopamine (B1211576) D1 receptor. Its distinct pharmacological profile makes it a valuable tool in neuroscience research for elucidating the roles of the D1 receptor in various physiological and pathological processes. This technical guide provides an in-depth overview of the selectivity profile of this compound, complete with detailed experimental protocols and visual representations of key concepts and pathways to support advanced research and development.

Core Selectivity and Potency

This compound is characterized by its high affinity and functional potency at the dopamine D1 receptor, while exhibiting significantly lower affinity for the dopamine D2 receptor and other neurotransmitter receptors. This selectivity is crucial for its utility as a specific D1 receptor probe in experimental settings.

Data Presentation: Receptor Binding and Functional Potency

The following tables summarize the quantitative data regarding the binding affinity (Ki) and functional potency (EC50) of this compound at various G-protein coupled receptors (GPCRs).

Table 1: Dopamine Receptor Selectivity Profile of this compound

| Receptor Subtype | Binding Affinity (Ki) [nM] | Functional Potency (EC50) [nM] | Functional Activity |

| Dopamine D1 | ~1.26 | 2.1 - 2.5 | Full Agonist[1] |

| Dopamine D2 | 807 - ~813 | 3920 | Full Agonist[1] |

| Dopamine D5 | 39.8 - 251.2 | 251.2 | Partial Agonist |

Table 2: Off-Target Selectivity Profile of this compound

| Receptor Family | Receptor Subtype | Binding Affinity (Ki) [nM] | Functional Activity |

| Serotonin | 5-HT1A | ~128.8 | Partial Agonist |

| 5-HT2A | ~125.9 | Antagonist | |

| 5-HT2B | ~125.9 | Antagonist | |

| 5-HT2C | ~100 | Antagonist | |

| Adrenergic | α1 | >10,000 | Virtually Inactive[1] |

| α2A | ~125.9 | Partial Agonist | |

| α2B | ~63.1 | Antagonist | |

| α2C | ~39.8 | Antagonist | |

| β1 | >10,000 | Virtually Inactive[2] |

Signaling Pathways and Experimental Workflows

To fully understand the pharmacological effects of this compound, it is essential to consider the downstream signaling pathways it modulates and the experimental procedures used to characterize its activity.

Dopamine D1 Receptor Signaling Pathway

Activation of the dopamine D1 receptor by an agonist like this compound initiates a canonical Gs-protein coupled signaling cascade. This pathway is fundamental to the cellular responses mediated by D1 receptor stimulation.

Experimental Workflow: Radioligand Binding Assay

Determining the binding affinity (Ki) of this compound for various receptors is typically achieved through competitive radioligand binding assays. The following diagram illustrates a standard workflow for such an experiment.

Logical Relationship: this compound Selectivity

The defining characteristic of this compound is its high selectivity for the dopamine D1 receptor over other receptors. This relationship can be visualized by comparing its binding affinities.

Experimental Protocols

Competitive Radioligand Binding Assay for Dopamine D1 Receptor

Objective: To determine the binding affinity (Ki) of this compound for the human dopamine D1 receptor.

Materials:

-

Cell membranes from HEK293 cells stably expressing the human dopamine D1 receptor.

-

Radioligand: [3H]-SCH23390 (specific activity ~70-90 Ci/mmol).

-

Non-specific determinant: Butaclamol (10 µM).

-

This compound stock solution.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl2, 4 mM MgCl2, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Membrane Preparation: Thaw the cell membranes on ice and resuspend in assay buffer to a final concentration of 10-20 µg of protein per well.

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: 50 µL of assay buffer, 50 µL of [3H]-SCH23390 (at a final concentration near its Kd, e.g., 0.2-0.5 nM), and 100 µL of the membrane suspension.

-

Non-specific Binding: 50 µL of butaclamol, 50 µL of [3H]-SCH23390, and 100 µL of the membrane suspension.

-

Competition: 50 µL of this compound (at various concentrations, typically from 10^-11 M to 10^-5 M), 50 µL of [3H]-SCH23390, and 100 µL of the membrane suspension.

-

-

Incubation: Incubate the plates at room temperature for 60-90 minutes with gentle agitation.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in assay buffer using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Adenylyl Cyclase Functional Assay

Objective: To determine the functional potency (EC50) and efficacy of this compound at the dopamine D1 receptor by measuring cAMP production.

Materials:

-

HEK293 cells expressing the human dopamine D1 receptor.

-

This compound stock solution.

-

Stimulation Buffer: Hank's Balanced Salt Solution (HBSS) containing 5 mM HEPES, 0.5 mM IBMX (a phosphodiesterase inhibitor), and 0.1% BSA, pH 7.4.

-

cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

-

Cell lysis buffer (provided with the cAMP kit).

Procedure:

-

Cell Culture: Plate the cells in a 96-well plate and grow to 80-90% confluency.

-

Assay Preparation: On the day of the experiment, aspirate the culture medium and wash the cells with pre-warmed stimulation buffer.

-

Agonist Stimulation: Add 50 µL of stimulation buffer containing varying concentrations of this compound (typically from 10^-12 M to 10^-6 M) to the wells. Include a control with only stimulation buffer (basal activity) and a positive control (e.g., a known D1 agonist like dopamine).

-

Incubation: Incubate the plate at 37°C for 15-30 minutes.

-

Cell Lysis: Lyse the cells by adding the lysis buffer provided in the cAMP assay kit.

-

cAMP Measurement: Follow the instructions of the specific cAMP assay kit to measure the concentration of cAMP in each well. This typically involves transferring the cell lysates to the assay plate and measuring the signal (e.g., fluorescence or absorbance).

-

Data Analysis:

-

Construct a concentration-response curve by plotting the cAMP levels against the logarithm of the this compound concentration.

-

Normalize the data to the maximal response of a full agonist if necessary.

-

Determine the EC50 value (the concentration of this compound that produces 50% of its maximal effect) using non-linear regression analysis.

-

Conclusion

This compound is a highly selective and potent dopamine D1 receptor agonist. Its pharmacological profile, characterized by a significant affinity and functional preference for the D1 receptor over D2 and other neurotransmitter receptors, makes it an indispensable tool for investigating the D1 receptor system. The methodologies outlined in this guide provide a framework for the accurate and reproducible characterization of this compound and other D1-selective compounds, thereby facilitating further advancements in our understanding of dopamine signaling in health and disease.

References

A68930 Downstream Signaling Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core downstream signaling pathways activated by A68930, a potent and selective dopamine (B1211576) D1 receptor agonist. The information presented herein is intended to support research and development efforts by providing detailed mechanistic insights, quantitative data, and robust experimental protocols.

Introduction

This compound is a high-affinity agonist for the dopamine D1 receptor, a member of the D1-like family of G protein-coupled receptors (GPCRs).[1][2][3] Its selectivity for the D1 receptor over the D2 receptor and other adrenergic receptors makes it a valuable tool for elucidating the physiological roles of D1 receptor signaling in various tissues, including the kidney and the central nervous system.[1][3] this compound has been characterized as both a full and partial agonist, depending on the specific cellular context and experimental system.[1][2][3][4][5] Understanding the downstream signaling cascades initiated by this compound is crucial for the development of novel therapeutics targeting the dopaminergic system. This guide details the primary signaling axes modulated by this compound, with a focus on the canonical Gs-cAMP-PKA pathway and the more recently identified inhibition of the NLRP3 inflammasome.

Core Signaling Pathways

This compound-mediated activation of the dopamine D1 receptor initiates a cascade of intracellular events. The most well-characterized of these is the Gαs-coupled pathway leading to the production of cyclic AMP. However, emerging evidence points to other significant downstream effects, including the modulation of inflammatory responses.

The Gs-cAMP-PKA Signaling Axis

The canonical signaling pathway for the D1 receptor involves its coupling to the stimulatory G protein, Gαs.[6][7] Upon binding of this compound, the D1 receptor undergoes a conformational change that facilitates the exchange of GDP for GTP on the α-subunit of the Gs protein. This activation leads to the dissociation of the Gαs subunit from the βγ-subunits, allowing Gαs to interact with and activate adenylyl cyclase (AC).[6][7]

Adenylyl cyclase then catalyzes the conversion of ATP to the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[4][5][6] The subsequent rise in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[6][7] PKA, in turn, phosphorylates a multitude of downstream protein targets on serine and threonine residues, leading to changes in their activity and localization.[6][8]

One of the key nuclear targets of PKA is the cAMP response element-binding protein (CREB).[8] Phosphorylation of CREB at Serine-133 is a critical step in the activation of this transcription factor, enabling it to recruit transcriptional co-activators and regulate the expression of genes involved in a wide range of cellular processes, including neuronal plasticity, cell survival, and metabolism.[8][9] Studies have shown that this compound treatment leads to a significant increase in the phosphorylation of CREB.[8]

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. Dopamine D1 receptor agonist this compound attenuates acute kidney injury by inhibiting NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Dopamine D1 receptor agonist A-68930 inhibits NLRP3 inflammasome activation and protects rats from spinal cord injury-induced acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Epac-Rap1 Signaling Pathway Controls cAMP-mediated Exocytosis of Weibel-Palade Bodies in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The cAMP signalling pathway activates CREB through PKA, p38 and MSK1 in NIH 3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dopamine D1 receptors mediate CREB phosphorylation via phosphorylation of the NMDA receptor at Ser897-NR1 - PubMed [pubmed.ncbi.nlm.nih.gov]

The D1 Receptor Agonist A68930: A Technical Guide to its Effects on cAMP Levels

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of A68930, a potent and selective dopamine (B1211576) D1 receptor agonist, on intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This document summarizes key quantitative data, details relevant experimental methodologies, and illustrates the associated signaling pathways and experimental workflows.

Core Findings: this compound Potently Stimulates cAMP Production

This compound is a well-established agonist of the dopamine D1 receptor, which is a Gs protein-coupled receptor (GPCR). Activation of the D1 receptor by an agonist like this compound leads to the stimulation of adenylyl cyclase, the enzyme responsible for converting adenosine triphosphate (ATP) into the second messenger cAMP. This increase in intracellular cAMP mediates various downstream physiological effects.

Quantitative Analysis of this compound-Induced cAMP Accumulation

The potency and efficacy of this compound in stimulating cAMP accumulation have been characterized in various in vitro systems. The following table summarizes key quantitative data from published studies.

| Tissue/Cell Line | Agonist Type | EC50 (nM) | Intrinsic Activity (% of Dopamine) | Reference |

| Rat Caudate-Putamen | Full Agonist | 2.1 | Not explicitly stated, but described as a full agonist | [1][2] |

| Fish Retina | Partial Agonist | 2.5 | 66% | [1] |

| Porcine Renal Epithelial Cells (LLC-PK1) | Full Agonist | 12.7 | 102% | [3] |

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. Intrinsic Activity refers to the ability of a drug to produce a maximal effect, relative to the endogenous ligand (dopamine in this case).

Signaling Pathway and Experimental Workflow

To understand the mechanism of action of this compound and how its effects on cAMP are experimentally determined, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

References

- 1. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]

- 3. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

A68930 and PKA Activation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic compound A68930 and its role in the activation of Protein Kinase A (PKA). This compound is a potent and selective full agonist for the D1-like dopamine (B1211576) receptors, which are crucial in various physiological processes, including reward, motor control, and cognition. Understanding the mechanism of this compound-induced PKA activation is vital for neuroscience research and the development of therapeutics targeting dopaminergic pathways.

Introduction to this compound

This compound, with the chemical name (1R,3S)-1-aminomethyl-5,6-dihydroxy-3-phenylisochroman, is a high-affinity agonist for the D1 dopamine receptor.[1][2][3] Its selectivity for the D1 receptor over the D2 receptor makes it a valuable tool for dissecting the specific roles of D1 receptor signaling pathways.[1][3]

The this compound-PKA Signaling Pathway

The activation of PKA by this compound is initiated by its binding to the D1 dopamine receptor, a G protein-coupled receptor (GPCR). This binding event triggers a conformational change in the receptor, leading to the activation of the associated heterotrimeric G protein, Gαs/olf. The activated Gαs/olf subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[4] The subsequent increase in intracellular cAMP concentration is the direct trigger for PKA activation.

PKA exists as a tetramer of two regulatory and two catalytic subunits in its inactive state. The binding of cAMP to the regulatory subunits induces a conformational change that leads to the dissociation of the active catalytic subunits.[5] These freed catalytic subunits can then phosphorylate a multitude of downstream protein substrates on serine and threonine residues, thereby modulating their activity and leading to a cellular response. A key substrate in the striatum is DARPP-32 (dopamine- and cAMP-regulated phosphoprotein of 32 kDa), which, when phosphorylated by PKA, becomes a potent inhibitor of protein phosphatase 1 (PP1), further amplifying PKA signaling.[4] Another critical downstream target is the transcription factor CREB (cAMP response element-binding protein), which, upon phosphorylation by PKA, modulates gene expression.

Figure 1. this compound to PKA signaling cascade.

Quantitative Data

The following tables summarize the quantitative data regarding the affinity and potency of this compound in activating the D1 receptor and downstream signaling.

| Parameter | Value | Species/System | Reference |

| EC50 (D1 Receptor) | 2.1 nM | Rat caudate-putamen | [3] |

| EC50 (D1 Receptor) | 2.5 nmol/L | General D1 Receptor | [1] |

| EC50 (D2 Receptor) | 3920 nM | Biochemical model | [3] |

| EC50 (D2 Receptor) | 3920 nmol/L | General D2 Receptor | [1] |

Table 1. Receptor Binding and Potency of this compound.

| Cell Line | This compound Concentration | Fold Increase in cAMP | Reference |

| NCI-H292 | 1 µM | Not specified, but significant | [6] |

| 16HBE14o- | 1 µM | Not specified, but significant | [6] |

Table 2. this compound-Induced cAMP Accumulation.

| Cell Line | This compound Concentration | Treatment Time | Observation | Reference |

| NCI-H292 | 1 µM | 20 min | Increased CREB phosphorylation | [6] |

| 16HBE14o- | 1 µM | 20 min | Increased CREB phosphorylation | [6] |

Table 3. this compound-Induced CREB Phosphorylation.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

cAMP Accumulation Assay (HTRF-based)

This protocol is adapted from competitive immunoassay principles for measuring intracellular cAMP.

Materials:

-

Cells expressing D1 receptors (e.g., HEK293-D1)

-

This compound

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

-

Cell lysis buffer

-

cAMP standard

-

HTRF (Homogeneous Time-Resolved Fluorescence) cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate)

-

384-well white microplates

-

HTRF-compatible plate reader

Procedure:

-

Cell Culture: Culture HEK293-D1 cells to ~80-90% confluency.

-

Cell Plating: Seed cells in a 384-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

-

Compound Preparation: Prepare a serial dilution of this compound in assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX).

-

Cell Stimulation:

-

Remove culture medium from the wells.

-

Add the this compound dilutions to the cells.

-

Incubate for 30 minutes at room temperature.

-

-

Cell Lysis: Add cell lysis buffer to each well and incubate for 30 minutes at room temperature with gentle shaking.

-

HTRF Reaction:

-

Add the HTRF cAMP-d2 and anti-cAMP cryptate reagents to each well.

-

Incubate for 60 minutes at room temperature, protected from light.

-

-

Data Acquisition: Read the plate on an HTRF-compatible reader at 665 nm and 620 nm.

-

Data Analysis: Calculate the 665/620 ratio and determine the cAMP concentration from a standard curve. Plot the dose-response curve to determine the EC50 of this compound.

References

- 1. This compound: a potent and specific agonist for the D-1 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A-68930, a novel, potent dopamine D1 receptor agonist: a microstructural analysis of its effects on feeding and other behaviour in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: a potent agonist specific for the dopamine D1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Signaling and Pharmacology of the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. commerce.bio-rad.com [commerce.bio-rad.com]

- 6. researchgate.net [researchgate.net]

A Technical Guide to A68930-Induced CREB Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

A68930 is a potent and selective partial agonist for the dopamine (B1211576) D1 receptor, demonstrating significantly weaker agonistic properties at the D2 receptor. Its activation of the D1 receptor initiates a cascade of intracellular signaling events, culminating in the phosphorylation of the cAMP response element-binding protein (CREB). This phosphorylation is a critical step in modulating the expression of downstream genes involved in a variety of cellular processes. This technical guide provides an in-depth overview of the signaling pathways involved in this compound-mediated CREB phosphorylation, detailed experimental protocols for its assessment, and a summary of relevant quantitative data.

Introduction to this compound and CREB

This compound, with the chemical name (1R,3S)-1-(aminomethyl)-3,4-dihydro-5,6-dihydroxy-3-phenyl-1H-2-benzopyran, is a well-characterized pharmacological tool used to investigate D1 receptor function.[1] As a selective D1-like receptor agonist, it has been instrumental in elucidating the role of this receptor in various physiological and pathological processes.[2][3][4]

The cAMP response element-binding protein (CREB) is a cellular transcription factor that binds to specific DNA sequences known as cAMP response elements (CREs), thereby regulating the transcription of downstream genes. The activation of CREB is primarily mediated by its phosphorylation at the Serine-133 residue, a process initiated by a variety of signaling pathways.[5] This post-translational modification is a key convergence point for numerous signaling cascades, making it a pivotal regulator of gene expression in response to extracellular stimuli.

Signaling Pathways of this compound-Induced CREB Phosphorylation

This compound-induced CREB phosphorylation is primarily mediated through two distinct, yet potentially interconnected, signaling pathways following the activation of the dopamine D1 receptor.

The Canonical Gs/cAMP/PKA Pathway

The most well-established mechanism involves the coupling of the D1 receptor to the Gs alpha subunit of a heterotrimeric G protein. This initiates a signaling cascade that leads to the activation of Protein Kinase A (PKA) and subsequent CREB phosphorylation.[5][6]

The PKA-Independent MEK/ERK Pathway

In addition to the canonical pathway, evidence suggests that D1 receptor activation by this compound can also lead to CREB phosphorylation through the Mitogen-activated protein kinase kinase (MEK)/Extracellular signal-regulated kinase (ERK) pathway.[6] This pathway can be activated through β-arrestin-mediated signaling.

Quantitative Data on this compound Activity and Effects

The following tables summarize key quantitative data regarding the potency and effects of this compound.

Table 1: Receptor Binding and Functional Potency of this compound

| Parameter | Receptor | Value | Species/System | Reference |

| EC50 | Dopamine D1 | 2.5 nM | Fish Retina (Adenylate Cyclase Assay) | [2][3] |

| EC50 | Dopamine D1 | 2.1 nM | Rat Caudate-Putamen (Adenylate Cyclase Assay) | [7] |

| EC50 | Dopamine D2 | 3,920 nM | Biochemical Model | [2][3] |

Table 2: this compound-Induced CREB Phosphorylation in Cultured Cells

| Cell Line | This compound Concentration | Time Point | Effect on pCREB | Reference |

| 16HBE14o- | 1 µM | 20 min | Significant Increase (P < 0.05) | [4][6] |

| NCI-H292 | 1 µM | 20 min | Significant Increase (P < 0.05) | [4][6] |

Table 3: Effect of Inhibitors on this compound-Induced CREB Phosphorylation in NCI-H292 Cells

| Inhibitor | Target | Concentration | Pre-treatment Time | Effect on this compound-induced pCREB | Reference |

| H89 | PKA | 10 µM | 30 min | Significant Inhibition (P < 0.001) | [4][6] |

| U0126 | MEK | 5 µM | 120 min | Significant Inhibition (P < 0.05) | [4][6] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Western Blotting for Phospho-CREB (Ser133)

This protocol describes the detection of phosphorylated CREB in cell lysates following treatment with this compound.

Materials:

-

Cells of interest (e.g., NCI-H292)

-

This compound

-

PKA inhibitor (H89), MEK inhibitor (U0126) (optional)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-phospho-CREB (Ser133), Rabbit anti-total CREB

-

HRP-conjugated anti-rabbit secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Plate cells and grow to desired confluency. Pre-treat with inhibitors if necessary, then stimulate with this compound for the desired time.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibody (anti-phospho-CREB or anti-total CREB) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane, apply chemiluminescent substrate, and visualize the bands using an imaging system.

-

Analysis: Quantify band intensities and normalize phospho-CREB levels to total CREB.

Intracellular cAMP Measurement

This protocol outlines a method to quantify changes in intracellular cAMP levels in response to this compound.

Materials:

-

Cells expressing the D1 receptor

-

This compound

-

Forskolin (positive control)

-

cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

-

Assay buffer

-

Phosphodiesterase inhibitor (e.g., IBMX)

-

Multi-well plates

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate and grow to the appropriate density.

-

Compound Preparation: Prepare serial dilutions of this compound and a positive control (forskolin) in assay buffer containing a phosphodiesterase inhibitor.

-

Cell Stimulation: Remove the culture medium and add the compound dilutions to the cells.

-

Incubation: Incubate the plate at 37°C for the time specified by the assay kit (typically 15-30 minutes).

-

Cell Lysis and Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen assay kit.

-

Data Analysis: Generate a dose-response curve and calculate the EC50 value for this compound-induced cAMP accumulation.

Immunofluorescence Staining for MUC5AC

This protocol is for the visualization of MUC5AC protein expression, a downstream target of CREB activation in certain cell types.

Materials:

-

NCI-H292 cells grown on coverslips

-

This compound or Dopamine

-

4% Paraformaldehyde

-

PBS

-

Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS with 0.1% Triton X-100)

-

Primary antibody: Alexa Fluor 488-conjugated MUC5AC antibody

-

Mounting medium with DAPI

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Seed NCI-H292 cells on coverslips and treat with this compound or dopamine for 48 hours.

-

Fixation: Fix cells with 4% paraformaldehyde for 15 minutes.

-

Permeabilization: Permeabilize cells with permeabilization buffer for 5 minutes.

-

Blocking: Block with blocking buffer for 15 minutes.

-

Primary Antibody Incubation: Incubate with Alexa Fluor 488-conjugated MUC5AC antibody overnight at 4°C.

-

Mounting: Wash the coverslips and mount them on slides using mounting medium with DAPI.

-

Imaging: Visualize the cells using a fluorescence microscope.

Real-Time PCR for MUC5AC mRNA

This protocol details the quantification of MUC5AC mRNA expression.

Materials:

-

NCI-H292 cells

-

This compound or Dopamine

-

RNA extraction kit

-

cDNA synthesis kit

-

Real-time PCR master mix (e.g., SYBR Green)

-

Primers for MUC5AC and a housekeeping gene (e.g., GAPDH)

-

Real-time PCR instrument

Procedure:

-

Cell Culture and Treatment: Treat NCI-H292 cells with this compound or dopamine.

-

RNA Extraction: Extract total RNA from the cells.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA.

-

Real-Time PCR: Perform real-time PCR using primers for MUC5AC and the housekeeping gene.

-

Data Analysis: Calculate the relative expression of MUC5AC mRNA using the ΔΔCt method.

Conclusion

This compound is a valuable pharmacological tool for studying the downstream signaling effects of dopamine D1 receptor activation. Its ability to induce CREB phosphorylation through both canonical and non-canonical pathways highlights the complexity of D1 receptor signaling. The experimental protocols and quantitative data provided in this guide offer a comprehensive resource for researchers investigating the role of this compound and D1 receptor signaling in gene regulation and cellular function. A thorough understanding of these mechanisms is crucial for the development of novel therapeutic agents targeting the dopaminergic system.

References

- 1. U0126 | Cell Signaling Technology [cellsignal.com]

- 2. RT-PCR and real-time PCR analysis for MUC5AC mRNA expression [bio-protocol.org]

- 3. This compound: a potent and specific agonist for the D-1 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. neuromics.com [neuromics.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound: a potent agonist selective for the dopamine D1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

A68930: A Technical Guide to its Pharmacokinetics and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

A68930, with the chemical name (1R,3S)-1-(Aminomethyl)-3,4-dihydro-5,6-dihydroxy-3-phenyl-1H-2-benzopyran, is a potent and highly selective full agonist for the dopamine (B1211576) D1 receptor. Its high affinity for the D1 receptor over other dopamine receptor subtypes and other adrenoceptors has made it a valuable tool in neuroscience research to investigate the role of D1 receptor signaling in various physiological and pathological processes. This technical guide provides a comprehensive overview of the available pharmacokinetic data, details the experimental protocols for its study, and illustrates its primary signaling pathway.

Pharmacological Profile

This compound exhibits high potency and selectivity for the dopamine D1 receptor. The following table summarizes its in vitro receptor affinity and functional activity.

| Parameter | Value | Assay System | Reference |

| D1 Receptor EC50 | 2.1 nM | Rat caudate-putamen adenylate cyclase model | |

| D2 Receptor EC50 | 3920 nM | Biochemical model of the D2 dopamine receptor | |

| α2-adrenoceptor activity | Weak agonist activity | Not specified | |

| α1 and β-adrenoceptors | Virtually inactive | Not specified |

Pharmacokinetics

Detailed quantitative pharmacokinetic parameters for this compound, such as Cmax, Tmax, plasma half-life (t½), volume of distribution (Vd), clearance (CL), and absolute bioavailability, are not extensively reported in publicly available literature. However, numerous in vivo studies in animal models, particularly rats, provide strong evidence of its significant and prolonged duration of action following systemic administration.

Absorption and Duration of Action

This compound is centrally active following systemic administration, typically via subcutaneous injection in preclinical studies. A key characteristic of this compound is its prolonged pharmacodynamic effect. In rats with unilateral 6-hydroxydopamine (6-OHDA) lesions of the nigrostriatal neurons, a single administration of this compound elicits contralateral turning behavior that persists for over 20 hours. This extended duration of action suggests sustained receptor engagement, which could be due to a long elimination half-life, high receptor affinity, or the formation of active metabolites, though specific data on these aspects are lacking.

Distribution

Metabolism and Excretion

The metabolic pathways and excretion routes of this compound have not been detailed in the available scientific literature.

Signaling Pathway

This compound exerts its effects by activating the dopamine D1 receptor, a G protein-coupled receptor (GPCR) that primarily couples to the Gαs/olf stimulatory G protein. Activation of this pathway leads to a cascade of intracellular events, as depicted below.

Experimental Protocols

The following sections describe generalized methodologies for conducting in vivo pharmacokinetic and pharmacodynamic studies with this compound in a rat model, based on common practices in the field.

In Vivo Pharmacodynamic Assessment (6-OHDA Lesioned Rat Model)

This protocol is designed to assess the duration of action of this compound.

-

Animal Model: Adult male Sprague-Dawley or Wistar rats are unilaterally lesioned with 6-hydroxydopamine (6-OHDA) in the medial forebrain bundle to destroy dopaminergic neurons in the nigrostriatal pathway.

-

Drug Preparation: this compound hydrochloride is dissolved in sterile 0.9% saline or another appropriate vehicle.

-

Administration: this compound is administered via subcutaneous (s.c.) injection at a specified dose (e.g., 0.1-1.0 mg/kg).

-

Behavioral Monitoring: Immediately following administration, rats are placed in a circular arena. Rotational behavior (contralateral turns) is recorded continuously for an extended period (e.g., up to 24 hours) using an automated video-tracking system.

-

Data Analysis: The number of full 360° contralateral rotations is quantified in time bins (e.g., 10-minute intervals) to determine the onset, peak effect, and duration of the drug's action.

In Vivo Pharmacokinetic Study Workflow

The following workflow outlines the key steps for determining the pharmacokinetic profile of this compound in rats.

Detailed Steps for Pharmacokinetic Study:

-

Animals: Male Sprague-Dawley rats (250-300g) are used. Animals are often cannulated (e.g., in the jugular vein) for serial blood sampling.

-

Drug Formulation and Administration: this compound is prepared in a suitable vehicle and administered subcutaneously at a defined dose.

-

Blood Sampling: Blood samples (approx. 100-200 µL) are collected at multiple time points post-dose (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant (e.g., K2-EDTA).

-

Plasma Preparation: Blood samples are centrifuged (e.g., at 4°C, 2000 x g for 10 minutes) to separate plasma, which is then stored at -80°C until analysis.

-

Sample Analysis (LC-MS/MS):

-

Sample Preparation: Plasma samples are thawed, and this compound is extracted. A common method is protein precipitation, where a cold organic solvent (e.g., acetonitrile) containing an internal standard is added to the plasma sample. The mixture is vortexed and centrifuged to pellet the precipitated proteins.

-

Chromatography: The supernatant is injected into a liquid chromatography system. A C18 reverse-phase column is typically used with a gradient mobile phase (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid) to separate this compound from endogenous plasma components.

-

Mass Spectrometry: The analyte is detected using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and the internal standard are monitored for sensitive and selective quantification.

-

-

Data Analysis: The plasma concentration-time data are analyzed using non-compartmental or compartmental pharmacokinetic models to determine key parameters.

Conclusion

This compound is a well-established, potent, and selective D1 receptor full agonist. While its pharmacodynamic profile is characterized by a remarkably long duration of action in preclinical models, a comprehensive, publicly available dataset of its quantitative pharmacokinetic parameters is lacking. The provided experimental protocols and signaling pathway information serve as a technical guide for researchers utilizing this important pharmacological tool to further elucidate the role of the dopamine D1 receptor in health and disease. Future studies detailing the ADME properties of this compound would be highly valuable to the scientific community.

A68930: An In-depth Technical Guide to its In Vivo Effects in Rats

For Researchers, Scientists, and Drug Development Professionals

Abstract

A68930, a potent and selective dopamine (B1211576) D1 receptor full agonist, has demonstrated a range of significant in vivo effects in rat models. This technical guide provides a comprehensive overview of its pharmacological actions, encompassing behavioral, neuroprotective, and systemic effects. The document is intended to serve as a detailed resource for researchers, scientists, and drug development professionals engaged in the study of dopaminergic systems and related therapeutic areas. All quantitative data are summarized in structured tables for comparative analysis, and key experimental methodologies are detailed. Furthermore, signaling pathways and experimental workflows are visually represented using diagrams generated with Graphviz (DOT language). While extensive behavioral and mechanistic data are available, this guide also highlights the current limitations in publicly accessible quantitative data regarding cardiovascular, neurochemical, and toxicological profiles of this compound in rats.

Introduction

This compound, with the chemical name (1R, 3S)-1-aminomethyl-5,6-dihydroxy-3-phenylisochroman HCl, is a well-characterized pharmacological tool used to investigate the roles of the dopamine D1 receptor.[1][2] Its high affinity and selectivity for the D1 receptor make it a valuable compound for elucidating the physiological and pathophysiological functions of this receptor subtype in various systems. This guide synthesizes the current body of knowledge on the in vivo effects of this compound in rats, with a focus on providing actionable data and detailed methodologies for the scientific community.

Mechanism of Action

This compound acts as a potent and full agonist at the dopamine D1 receptor.[3] In the rat caudate-putamen, it exhibits a high affinity with an EC50 of 2.1 nM.[3] In contrast, its agonist activity at the D2 receptor is significantly weaker, with an EC50 of 3,920 nM, demonstrating its selectivity.[3] The primary signaling pathway initiated by this compound upon binding to the D1 receptor involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This second messenger, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately modulating neuronal excitability and gene expression.

References

- 1. Effects of selective dopamine receptor subtype agonists on cardiac contractility and regional haemodynamics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A-68930, a novel, potent dopamine D1 receptor agonist: a microstructural analysis of its effects on feeding and other behaviour in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

The Antidepressant Potential of A68930: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

A68930 is a potent and selective full agonist for the dopamine (B1211576) D1 receptor, demonstrating significantly weaker activity at the D2 receptor.[1][2][3][4] This selectivity has positioned this compound as a valuable pharmacological tool for investigating the role of D1 receptor signaling in various physiological and pathological processes, including depression. The monoamine hypothesis of depression has long implicated dopamine, alongside serotonin (B10506) and norepinephrine, in the regulation of mood.[5] Emerging evidence suggests that direct stimulation of D1 receptors may produce antidepressant-like effects, offering a potential therapeutic avenue. This technical guide provides an in-depth overview of the preclinical evidence for the antidepressant effects of this compound in animal models, details relevant experimental protocols, and explores the putative signaling pathways involved.

I. Preclinical Antidepressant-Like Effects of this compound

The primary evidence for the antidepressant-like properties of this compound comes from studies utilizing the behavioral despair model, most notably the Forced Swim Test (FST). In this assay, this compound has been shown to produce a significant anti-immobility effect in rats, comparable to the established antidepressant imipramine (B1671792).[6] This reduction in immobility is considered a predictive marker of antidepressant efficacy. The antidepressant-like effect of imipramine in this test was antagonized by the D1 receptor blocker SCH 23390, further supporting the crucial role of D1 receptor stimulation in mediating these effects.[6]

Quantitative Data

While the seminal study by Pani et al. (1994) demonstrated a significant anti-immobility effect of this compound, the specific quantitative data, including dose-response relationships and the precise magnitude of the effect, are not publicly available in detail at the time of this guide's compilation. Further investigation of the primary literature is recommended to obtain these specific values.

Table 1: Summary of Preclinical Antidepressant-Like Effects of this compound (Qualitative)

| Animal Model | Species | Key Finding | Reference |

| Forced Swim Test | Rat | Demonstrated a significant anti-immobility effect, comparable to imipramine. | [6] |

Note: To date, no publicly available studies have reported the effects of this compound in the Tail Suspension Test or the Sucrose (B13894) Preference Test.

II. Experimental Protocols

The following sections detail the generalized methodologies for the key behavioral assays used to assess antidepressant-like activity in rodents. It is critical to note that these are representative protocols, and specific parameters may vary between laboratories and studies.

Forced Swim Test (FST)

The FST is a widely used behavioral assay to screen for potential antidepressant drugs.[7][8][9] The test is based on the principle that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressant compounds are known to reduce the duration of this immobility.

Materials:

-

Cylindrical container (e.g., 40 cm high, 20 cm in diameter)

-

Water (23-25°C)

-

Video recording equipment (optional, for later scoring)

-

Timers

Procedure:

-

Habituation (Day 1): Each animal is individually placed in the cylinder filled with water to a depth of 15 cm for a 15-minute period. Following this pre-test session, the animals are removed, dried, and returned to their home cages.

-

Test Session (Day 2): 24 hours after the habituation session, the animals are again placed in the cylinder with water. This compound or a vehicle control is administered at a predetermined time before the test session (e.g., 30-60 minutes). The behavior of the animal is recorded for a 5-minute period.

-

Scoring: The duration of immobility (the time the animal spends floating with only minor movements to keep its head above water) is measured during the 5-minute test session. A reduction in immobility time in the this compound-treated group compared to the vehicle group is indicative of an antidepressant-like effect.

Tail Suspension Test (TST)

Similar to the FST, the TST is a behavioral despair model used to screen for antidepressant-like activity, primarily in mice.[10] The test measures the immobility of a mouse when suspended by its tail.

Materials:

-

Suspension bar or platform

-

Adhesive tape

-

Individual testing chambers to prevent visual contact between animals

-

Video recording equipment (optional)

-

Timers

Procedure:

-

Acclimation: Animals are brought to the testing room at least one hour before the start of the experiment to acclimate.

-

Suspension: A piece of adhesive tape is attached to the tail of the mouse, approximately 1-2 cm from the tip. The mouse is then suspended by its tail from a horizontal bar, elevated above the floor.

-

Recording: The behavior of the mouse is recorded for a 6-minute period.

-

Scoring: The total time the mouse remains immobile is measured. Immobility is defined as the absence of any limb or body movements, except for those required for respiration. A decrease in immobility time in the this compound-treated group would suggest an antidepressant-like effect.

Sucrose Preference Test (SPT)

The SPT is a measure of anhedonia, a core symptom of depression, which is the inability to experience pleasure.[4][11][12][13][14] The test assesses the preference of rodents for a sweetened solution over plain water. A decrease in sucrose preference is interpreted as an anhedonic-like state, which can be reversed by antidepressant treatment.

Materials:

-

Two drinking bottles per cage

-

1% sucrose solution

-

Plain water

-

Animal scale

Procedure:

-

Habituation: For 48 hours, animals are habituated to the two-bottle setup, with both bottles containing plain water.

-

Baseline Measurement: Over a 24-hour period, animals are given a free choice between one bottle of 1% sucrose solution and one bottle of plain water. The position of the bottles is switched after 12 hours to avoid place preference. Fluid consumption from each bottle is measured by weighing the bottles before and after the 24-hour period.

-

Treatment and Testing: Following the baseline measurement, animals are administered this compound or a vehicle control. The sucrose preference test is then repeated.

-

Calculation: Sucrose preference is calculated as: (Sucrose solution consumed / Total fluid consumed) x 100%. An increase in sucrose preference in the this compound-treated group compared to their baseline or to the vehicle group would indicate an anti-anhedonic effect.

III. Putative Signaling Pathways

The antidepressant-like effects of this compound are believed to be mediated through the activation of downstream signaling cascades following its binding to the dopamine D1 receptor. The D1 receptor is a G-protein coupled receptor that, upon activation, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, including the transcription factor cAMP response element-binding protein (CREB).[5][15][16] Phosphorylated CREB (pCREB) translocates to the nucleus and promotes the transcription of genes involved in neurogenesis, synaptic plasticity, and cell survival, such as Brain-Derived Neurotrophic Factor (BDNF). The activation of the ERK (extracellular signal-regulated kinase) pathway is also implicated in the therapeutic effects of some antidepressants and can be influenced by D1 receptor signaling.[6]

Experimental Workflow and Signaling Diagram

Caption: Putative signaling pathway of this compound's antidepressant-like effects.

Conclusion

The selective dopamine D1 receptor agonist this compound has demonstrated antidepressant-like properties in preclinical animal models, specifically by reducing immobility in the forced swim test. This effect is likely mediated through the activation of the D1 receptor and its downstream signaling pathways, including the cAMP-PKA-CREB cascade, which plays a critical role in neuroplasticity and neurogenesis. While these findings are promising, further research is warranted to fully elucidate the therapeutic potential of this compound and other D1 receptor agonists in the treatment of depression. Specifically, studies employing a broader range of animal models, including the tail suspension and sucrose preference tests, are needed to confirm and extend these initial findings. Furthermore, a detailed investigation into the dose-response relationship and the long-term effects of this compound administration is essential for its potential translation into clinical applications. The information presented in this guide is intended to serve as a foundational resource for researchers dedicated to advancing the understanding and treatment of depressive disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound: a potent agonist specific for the dopamine D1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: a potent agonist selective for the dopamine D1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound: a potent and specific agonist for the D-1 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dopamine Receptors: Is It Possible to Become a Therapeutic Target for Depression? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antidepressant-induced Dopamine Receptor Dysregulation: A Valid Animal Model of Manic-Depressive Illness - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enhancement of immobility in a forced swimming test by subacute or repeated treatment with phencyclidine: a new model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jneurology.com [jneurology.com]

- 9. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Obligatory roles of dopamine D1 receptors in the dentate gyrus in antidepressant actions of a selective serotonin reuptake inhibitor, fluoxetine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The role of CREB in depression and antidepressant treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. abacademies.org [abacademies.org]

- 15. Redirecting [linkinghub.elsevier.com]

- 16. CREB: A Promising Therapeutic Target for Treating Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]

The Anorectic Profile of A68930: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

A68930, a potent and selective dopamine (B1211576) D1 receptor agonist, has demonstrated significant anorectic effects in preclinical animal models. This technical guide provides an in-depth overview of the core findings related to the appetite-suppressing properties of this compound, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers in the fields of pharmacology, neuroscience, and drug development who are investigating novel therapeutic strategies for obesity and eating disorders.

This compound, chemically known as (1R, 3S)-1-(aminomethyl)-3,4-dihydro-5,6-dihydroxy-3-phenyl-1H-2-benzopyran, exerts its effects primarily through the activation of dopamine D1 receptors, which are highly expressed in brain regions critical for reward, motivation, and feeding behavior. Understanding the anorectic profile of this compound can provide crucial insights into the role of the dopaminergic system in appetite regulation and may inform the development of next-generation anti-obesity therapeutics.

Quantitative Data on Anorectic Effects

The anorectic effects of this compound have been quantified in animal models, primarily in rats. The data consistently show a dose-dependent reduction in food intake.

Table 1: Effect of this compound on Food Intake in Non-Deprived Male Rats

| Dose (mg/kg, s.c.) | Mean Food Intake (g) in 20 min | % Reduction from Vehicle |

| Vehicle | 5.5 ± 0.4 | 0% |

| 0.1 | 4.2 ± 0.5 | 23.6% |

| 0.3 | 2.8 ± 0.6 | 49.1% |

| 1.0 | 1.5 ± 0.4 | 72.7% |

Data adapted from Al-Naser and Cooper, 1994. Values are presented as mean ± SEM.

Table 2: Microstructural Analysis of Feeding Behavior with this compound in Rats

| Parameter | Vehicle | This compound (1.0 mg/kg, s.c.) |

| Frequency of Feeding Bouts | 10.2 ± 0.8 | 4.5 ± 0.7* |

| Duration of Feeding Bouts (s) | 32.5 ± 2.1 | 30.1 ± 2.5 |

| Latency to First Meal (s) | 150 ± 30 | 180 ± 45 |

*Data adapted from Al-Naser and Cooper, 1994. Values are presented as mean ± SEM. p < 0.05 compared to vehicle.

While direct, long-term studies on body weight changes induced by this compound are not extensively available in the reviewed literature, the significant and dose-dependent reduction in food intake strongly suggests a potential for weight loss with chronic administration.

Table 3: Receptor Selectivity Profile of this compound

| Receptor | EC50 (nM) |

| Dopamine D1 | 2.1 - 2.5[1][2][3] |

| Dopamine D2 | 3920[1][2][3] |

EC50 values represent the concentration of the drug that gives a half-maximal response.

Experimental Protocols

The following provides a detailed methodology for a key experiment cited in this guide, based on the study by Al-Naser and Cooper (1994).[4]

Objective: To assess the effect of this compound on food intake and feeding microstructure in non-deprived male rats.

Animals:

-

Species: Male Hooded Lister rats.

-

Weight: 250-300g at the start of the experiment.

-

Housing: Housed individually in wire-mesh cages in a temperature-controlled room (21 ± 1°C) with a 12-hour light/dark cycle (lights on at 07:00).

-

Acclimatization: Animals are acclimatized to the housing conditions for at least one week before the start of the experiment.

Diet:

-